molecular formula C5H4O2 B048344 Protoanemonin CAS No. 108-28-1

Protoanemonin

Cat. No. B048344
CAS RN: 108-28-1
M. Wt: 96.08 g/mol
InChI Key: RNYZJZKPGHQTJR-UHFFFAOYSA-N
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Description

Protoanemonin, also known as anemonol or ranunculol, is a toxin found in all plants of the buttercup family (Ranunculaceae) . When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic protoanemonin .


Synthesis Analysis

Protoanemonin was synthesized from (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one by a reductive dehalogenation reaction with zinc .


Molecular Structure Analysis

Protoanemonin has a molecular formula of C5H4O2 . It has an average mass of 96.084 Da and a monoisotopic mass of 96.021126 Da .


Chemical Reactions Analysis

When plants of the Ranunculaceae family are damaged, an enzyme β−glucosidase triggers the conversion of ranunculin into protoanemonin through hydrolysis . Subsequently, protoanemonin undergoes cyclodimerization to form anemonin .


Physical And Chemical Properties Analysis

Protoanemonin is a pale yellow oil . It has a boiling point of 73°C . Its density is 1.1±0.1 g/cm3, and it has a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Antibacterial Applications

Protoanemonin has been identified to possess antibacterial properties . It’s effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell walls and inhibits enzyme activity within the cells, leading to bacterial cell death .

Antifungal Activity

Research indicates that Protoanemonin exhibits antifungal activity , making it a potential candidate for treating fungal infections. Its mechanism involves interfering with the fungal cell membrane integrity and metabolic processes .

Anti-inflammatory Properties

In the realm of anti-inflammatory applications, Protoanemonin has shown promise due to its ability to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

Anticancer Potential

Protoanemonin has been studied for its anticancer potential . It can induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that it affects the cell cycle of cancer cells, leading to their death .

Antiprotozoal Effects

The compound has demonstrated antiprotozoal effects , particularly against parasites that cause diseases like malaria. Protoanemonin can disrupt the life cycle of these parasites, offering a potential avenue for new antimalarial drugs .

Wound Healing

Protoanemonin may contribute to wound healing by promoting the proliferation of fibroblasts and the synthesis of collagen, which are essential for tissue repair and regeneration .

Analgesic Effects

Traditionally, compounds containing Protoanemonin have been used for their analgesic effects. It’s believed to reduce pain by modulating the central nervous system’s response to pain signals .

Immunomodulatory Activity

Lastly, Protoanemonin has shown immunomodulatory activity . It can influence immune system responses, potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy .

Safety And Hazards

Contact with a wounded plant containing Protoanemonin can cause itch, rashes, or blistering on contact with the skin or mucosa . Ingesting the toxin can cause nausea, vomiting, dizziness, spasms, acute hepatitis, jaundice, or paralysis . The lethal dose or concentration (LD50) in mice is 190 mg·kg−1 .

Future Directions

Protoanemonin significantly reduced the expression of genes and secretion of proteins known to be under control of quorum sensing in P.aeruginosa . Moreover, it activated genes and gene products involved in iron starvation response . This suggests that Protoanemonin could have potential applications in addressing conditions such as arthritis, cerebral ischemia, and ulcerative colitis .

properties

IUPAC Name

5-methylidenefuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZJZKPGHQTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148346
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protoanemonin

CAS RN

108-28-1
Record name Protoanemonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protoanemonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylenefuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOANEMONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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